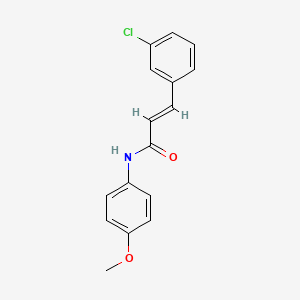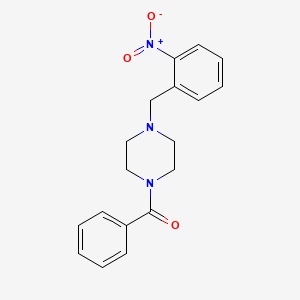![molecular formula C17H12ClFO4 B5750923 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)
5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is a benzofuran derivative that has been synthesized for its potential use as a tool compound in the study of certain biological processes.
作用機序
The mechanism of action of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid involves the selective inhibition of certain enzymes. It has been shown to inhibit the activity of enzymes such as phosphodiesterase 4 (PDE4) and cyclic AMP (cAMP) phosphodiesterase, which are involved in the regulation of various cellular processes. By selectively inhibiting these enzymes, 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid can modulate cellular signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid have been studied in vitro and in vivo. In vitro studies have shown that it can selectively inhibit the activity of PDE4 and cAMP phosphodiesterase, leading to increased levels of intracellular cAMP and downstream effects such as increased protein kinase A activity and altered gene expression. In vivo studies have shown that it can modulate immune responses and potentially have therapeutic effects in diseases such as asthma and chronic obstructive pulmonary disease.
実験室実験の利点と制限
The advantages of using 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid in lab experiments include its selectivity for certain enzymes, its potential therapeutic applications, and its availability as a tool compound. However, there are also limitations to its use, including potential off-target effects, limited understanding of its mechanism of action, and the need for further research to fully elucidate its potential applications.
将来の方向性
There are several future directions for the study of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in diseases such as asthma and chronic obstructive pulmonary disease, and development of more selective and potent analogs for use as tool compounds in the study of biological processes. Additionally, its potential as a therapeutic agent for other diseases such as cancer and neurological disorders could be explored.
合成法
The synthesis of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid involves several steps. The first step involves the conversion of 2-methyl-1-benzofuran-3-carboxylic acid to its methyl ester using methanol and sulfuric acid. The second step involves the reaction of the methyl ester with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The final step involves the hydrolysis of the resulting ester to produce the desired compound.
科学的研究の応用
5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid has potential applications in scientific research as a tool compound. It has been shown to selectively inhibit the activity of certain enzymes, making it useful in the study of these enzymes and their role in biological processes. Additionally, it has been shown to have potential as a therapeutic agent for certain diseases.
特性
IUPAC Name |
5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO4/c1-9-16(17(20)21)13-7-12(4-5-15(13)23-9)22-8-10-2-3-11(19)6-14(10)18/h2-7H,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIOAREDUQAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5750843.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5750859.png)
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)

![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)

![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
